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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of
Vinclozolin M2, a primary and highly active metabolite of the dicarboximide fungicide
Vinclozolin. The focus is on its effects in mammalian systems, detailing its mechanism of
action, quantitative toxicological data, and the experimental protocols used for its assessment.

Executive Summary

Vinclozolin is an endocrine disruptor, and its toxicity is primarily mediated by its metabolites, M1
and M2.[1] Of these, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is the more potent
antagonist of the androgen receptor (AR).[2][3] This antagonism is the principal mechanism
driving the observed reproductive and developmental toxicities in mammals.[1] M2
competitively inhibits the binding of androgens to the AR, thereby preventing the expression of
androgen-dependent genes.[4] Beyond its anti-androgenic effects, M2 has been shown to
interact with other steroid hormone receptors, including the progesterone receptor (PR), and
may be involved in other toxicity pathways such as the Nrf2-Nf-kb pathway, leading to effects in
non-reproductive organs like the lungs.[5][6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for Vinclozolin and its
metabolites, with a focus on M2 where data is available. It is important to note that much of the
formal toxicological testing has been performed on the parent compound, Vinclozolin.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15605978?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/16417039/
https://pubmed.ncbi.nlm.nih.gov/8209380/
https://pubmed.ncbi.nlm.nih.gov/7650017/
https://pubmed.ncbi.nlm.nih.gov/16417039/
https://pubmed.ncbi.nlm.nih.gov/9007049/
https://pubmed.ncbi.nlm.nih.gov/16750840/
https://www.mdpi.com/1422-0067/23/19/11320
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: Acute and Chronic Toxicity of Vinclozolin

Parameter Species Value Reference
Acute Oral LD50 Rat > 10,000 mg/kg [7]
Guinea Pig ~ 8,000 mg/kg [7]
Dermal LD50 Rat > 2,000 mg/kg [7]
Inhalation LC50 (4h) Rat > 29 mg/L [7]
Short-term Dietary
Rat 2.8 mg/kg bw/day [8]
NOEL
Changes in body
Chronic Toxicity (2- weight and blood
. Rat , [7]
year feeding) chemistry at ~25
mg/kg/day

Chronic effects at =
Dog [7]
2.5 mg/kg/day

Table 2: Receptor Binding Affinity and In Vitro Potency
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Compound Receptor Parameter Value (pM) Reference
) ) Androgen )
Vinclozolin Ki > 700 [2]
Receptor
Androgen .
M1 Ki 92 2]
Receptor
Androgen ]
M2 Ki 9.7 [2]
Receptor
) ) Androgen
Vinclozolin IC50 0.1 9]
Receptor
Progesterone _
M1 Ki 400 [10]
Receptor
Progesterone _
M2 Ki 60 [10]
Receptor
Table 3: In Vivo Anti-Androgenic Effects of Vinclozolin
) Experimental
Effect Species Dose ) Reference
Details
Inhibition of
] Gestational Day
Morphological
s Rat 100 mg/kg/day 14 to Postnatal [2]
ex
. . Day 3
Differentiation
Gestational Day
Reduced Ventral
) Rat > 6.25 mg/kg/day 14 to Postnatal [11][12]
Prostate Weight
Day 3
Induction of Gestational Day
>3.125
Permanent Rat 14 to Postnatal [11][12]
mg/kg/day

Nipples in Males

Day 3

Mechanism of Action and Signaling Pathways
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The primary mechanism of action for Vinclozolin M2 is the competitive antagonism of the
androgen receptor.

Androgen Receptor Antagonism

Caption: Vinclozolin M2 competitively inhibits testosterone binding to the androgen receptor.

Interaction with Other Steroid Receptors

Vinclozolin and its metabolites have been shown to interact with other steroid receptors,
suggesting a broader endocrine-disrupting profile. M2 acts as an antagonist for the
progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[5] It has also
been reported to have agonistic effects on estrogen receptors (ERa and ERf).[5]
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Caption: Multi-receptor interactions of Vinclozolin M2.

Nrf2-Nf-kb Pathway

In addition to its endocrine-disrupting activities, Vinclozolin exposure has been linked to lung
damage through the modulation of the Nrf2-Nf-kb signaling pathway.[6][13] This suggests a
mechanism for toxicity in non-reproductive organs involving oxidative stress and inflammation.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16750840/
https://pubmed.ncbi.nlm.nih.gov/16750840/
https://www.benchchem.com/product/b15605978?utm_src=pdf-body-img
https://www.mdpi.com/1422-0067/23/19/11320
https://pubmed.ncbi.nlm.nih.gov/36232623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vinclozolin Exposure

Ce'/{lular Stress Reé\{ionse

Nrf2 Pathway Nf-kb Pathway

/ |

[.eads to Increased Leads to Increased

Oxidative Stress Inflammation

Lung Damage

Click to download full resolution via product page
Caption: Vinclozolin-induced lung damage via the Nrf2-Nf-kb pathway.

Key Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a known
androgen for binding to the AR.

Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.
Methodology:

o Receptor Source: Cytosol from the ventral prostate of castrated male Sprague-Dawley rats.
e Radioligand: [3H]R1881 (a synthetic androgen).

e Procedure:
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o Aliquots of the prostatic cytosol are incubated with a fixed concentration of [3H]R1881 and
varying concentrations of the test compound (Vinclozolin M2).

o Incubation is typically carried out at 0-4°C for 18-24 hours.

o To determine non-specific binding, parallel incubations are performed in the presence of a
large excess of unlabeled R1881.

e Separation: Bound and free radioligand are separated by treating the incubation mixture with
dextran-coated charcoal, followed by centrifugation.

o Quantification: The radioactivity in the supernatant (bound ligand) is measured by liquid
scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-
Prusoff equation.

Prepare Rat Ventral Incubate Cytosol with Separate Bound and Free Ligand Quantify Radioactivity Calculate IC50 and Ki
Prostate Cytosol (AR source) [3H]R1881 and Test Compound (Dextran-Coated Charcoal) (Liquid Scintillation)

Click to download full resolution via product page

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

Hershberger Bioassay

The Hershberger bioassay is an in vivo screening tool to identify substances with androgenic or
anti-androgenic activity.[14][15]

Objective: To assess the anti-androgenic effects of Vinclozolin M2 in a whole-animal model.
Methodology:

e Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately
42 days of age.

e Acclimation: Animals are allowed to recover from surgery for 7-10 days.
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e Dosing:

o

Animals are treated for 10 consecutive days.

[¢]

For anti-androgenicity testing, all animals receive a daily maintenance dose of
testosterone propionate (TP) via subcutaneous injection.

[¢]

Test groups receive the test compound (Vinclozolin M2) via oral gavage or subcutaneous
injection at various dose levels.

[¢]

A positive control group receives a known anti-androgen (e.g., flutamide).

e Necropsy: On day 11, approximately 24 hours after the last dose, animals are euthanized.

» Tissue Collection: Five androgen-dependent tissues are carefully dissected and weighed:

o

Ventral prostate (VP)

[¢]

Seminal vesicles with coagulating glands (SVCG)

[¢]

Levator ani-bulbocavernosus muscle (LABC)

[e]

Glans penis (GP)

o

Cowper's glands (COW)

o Data Analysis: The weights of the androgen-dependent tissues in the test groups are
compared to the TP-only control group. A statistically significant decrease in the weight of at
least two of the five tissues is indicative of anti-androgenic activity.
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Caption: Workflow of the Hershberger bioassay for anti-androgenicity.

Conclusion
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The toxicological profile of Vinclozolin M2 is dominated by its potent anti-androgenic activity,
which is significantly greater than that of the parent compound. This activity is the primary
driver of the observed adverse effects on male reproductive development and function.
Furthermore, the interaction of M2 with other steroid hormone receptors and its potential to
induce oxidative stress and inflammation in non-reproductive tissues highlight a complex
toxicological profile that warrants careful consideration in risk assessment. The experimental
protocols detailed herein provide a framework for the continued investigation and
characterization of the hazards posed by Vinclozolin and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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